An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Aminocyclohexanol
An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical properties of 3-Aminocyclohexanol. Detailed experimental protocols for its synthesis and stereoisomer separation are also presented to support research and development in medicinal chemistry and drug discovery.
Chemical Structure and Stereoisomerism
3-Aminocyclohexanol is a cyclic amino alcohol with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2][3][4] The structure consists of a cyclohexane ring substituted with an amino group (-NH₂) and a hydroxyl group (-OH) at positions 1 and 3, respectively.
The presence of two chiral centers at carbon atoms C-1 and C-3 gives rise to four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups determines whether the diastereomers are designated as cis or trans.
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Cis Isomers: The amino and hydroxyl groups are on the same side of the cyclohexane ring. The two cis enantiomers are (1R, 3S)-3-Aminocyclohexanol and (1S, 3R)-3-Aminocyclohexanol.[2][3]
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Trans Isomers: The amino and hydroxyl groups are on opposite sides of the cyclohexane ring. The two trans enantiomers are (1R, 3R)-3-Aminocyclohexanol and (1S, 3S)-3-Aminocyclohexanol.
The relationship between these stereoisomers can be visualized as follows:
Physicochemical Properties
Quantitative data for the individual stereoisomers of 3-Aminocyclohexanol is not extensively reported in the literature, with many available values being predicted or for a mixture of isomers. The following table summarizes the available data.
| Property | (1R,3R) / (1S,3S) (trans) | (1R,3S) / (1S,3R) (cis) | cis/trans Mixture | Reference |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO | [1][2][3] |
| Molecular Weight ( g/mol ) | 115.17 | 115.17 | 115.17 | [1][2][3] |
| Melting Point (°C) | Not available | Not available | 64-69 | [5][6] |
| Boiling Point (°C) | Not available | 201.1 ± 33.0 (Predicted) | 115 (at 0.5 Torr) | [5][6][7] |
| Density (g/cm³) | Not available | 1.037 ± 0.06 (Predicted) | 1.037 ± 0.06 (Predicted) | [5][6][7] |
| pKa | Not available | 15.09 ± 0.40 (Predicted) | 15.09 ± 0.40 (Predicted) | [5][6][8] |
Experimental Protocols
Synthesis of cis- and trans-3-Aminocyclohexanols via Reduction of β-Enaminoketones
A common route for the synthesis of 3-aminocyclohexanol stereoisomers involves the reduction of a corresponding β-enaminoketone. This method typically produces a diastereomeric mixture of cis and trans isomers, which can then be separated.[9][10]
Experimental Workflow:
Protocol:
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Preparation of β-Enaminoketone:
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A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 7.13 mmol) and an amine (e.g., benzylamine, 7.84 mmol) in toluene (30 mL) is refluxed for 3 hours.[9]
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Water formed during the reaction is removed azeotropically using a Dean-Stark trap.
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The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.[9]
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-
Reduction of the β-Enaminoketone:
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The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF, 5 mL).[9]
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Small pieces of metallic sodium (0.27 g, 12.0 g-atoms) are added in excess to the solution.
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The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9]
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Work-up and Isolation:
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After the reaction is complete, any unreacted sodium is carefully removed.
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The reaction mixture is poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate (EtOAc).[9]
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The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield a mixture of cis- and trans-3-aminocyclohexanols.[9]
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Separation of Stereoisomers
Diastereomer Separation by Column Chromatography:
The resulting mixture of cis and trans diastereomers can be separated by column chromatography on silica gel.[9]
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Stationary Phase: Silica gel (230–400 mesh).
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Mobile Phase: A mixture of hexane, ethyl acetate, and isopropyl alcohol (e.g., in a 65:25:10 ratio) or a mixture of dichloromethane and methanol (e.g., 95:5) can be used for elution.[9] The polarity of the eluent can be adjusted to achieve optimal separation.
Enantiomer Resolution by Chiral High-Performance Liquid Chromatography (HPLC):
The separation of the enantiomers of cis- and trans-3-aminocyclohexanol can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving such amino alcohols.
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Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is typically used.
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Mobile Phase: A common mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve the peak shape and resolution of basic analytes. A typical starting mobile phase composition could be n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v). The optimal mobile phase composition will depend on the specific chiral stationary phase used and may require method development.
References
- 1. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [chemicalbook.com]
- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminocyclohexanol CAS#: 6850-39-1 [m.chemicalbook.com]
- 6. 3-Aminocyclohexanol | 6850-39-1 [amp.chemicalbook.com]
- 7. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [amp.chemicalbook.com]
- 8. (1S,3R)-3-AMINOCYCLOHEXANOL CAS#: 1110772-04-7 [m.chemicalbook.com]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
